Introduction: A Versatile Scaffold in Chemical Synthesis
Introduction: A Versatile Scaffold in Chemical Synthesis
An In-depth Technical Guide to 5-Chloro-2-(methylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
5-Chloro-2-(methylamino)benzoic acid is a substituted anthranilic acid derivative that serves as a crucial building block in synthetic organic chemistry. Its trifunctional nature—featuring a carboxylic acid, a secondary amine, and an aryl chloride—makes it a highly versatile intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for professionals in research and drug development. The structural motifs present in this compound are common in a variety of biologically active molecules, making a thorough understanding of its characteristics essential for its effective application.[1][2]
Core Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's fundamental properties are the bedrock of any successful research endeavor. These parameters dictate storage, handling, and appropriate analytical methods.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 33280-14-7 | [3][4][5] |
| Molecular Formula | C₈H₈ClNO₂ | [3][4][6] |
| Molecular Weight | 185.61 g/mol | [3][4] |
| IUPAC Name | 5-Chloro-2-(methylamino)benzoic acid | [7] |
| Synonyms | 5-chloro-2-(methylamino)benzoic acid | [3][4][6] |
| Physical Form | Solid | [3][4] |
| Purity | Typically ≥98% | [4] |
| Storage | Room temperature, protect from light, keep sealed in a dry environment. | [3][4][8] |
Molecular Structure The spatial arrangement of functional groups is critical to the molecule's reactivity.
Caption: 2D Structure of 5-Chloro-2-(methylamino)benzoic acid.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is non-negotiable for verifying the identity, structure, and purity of a chemical compound. The combination of NMR, IR, and Mass Spectrometry provides a detailed and confirmatory molecular portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information on the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
¹H NMR: The expected proton NMR spectrum would exhibit distinct signals corresponding to the different types of protons. The aromatic protons would appear as a set of multiplets in the downfield region (~6.5-8.0 ppm). The single proton on the nitrogen (N-H) would likely appear as a broad singlet. The methyl group protons (-CH₃) would be a singlet further upfield, and the carboxylic acid proton (-COOH) would be a very broad singlet, often far downfield (>10 ppm).
-
¹³C NMR: The carbon spectrum would show eight distinct signals: six for the aromatic carbons (four substituted, two unsubstituted), one for the methyl carbon, and one for the carboxyl carbon. The carboxyl carbon signal would be the most downfield-shifted.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For this molecule, key absorption bands would be expected.[9][10]
-
O-H Stretch (Carboxylic Acid): A very broad band, typically in the 2500-3300 cm⁻¹ region, is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
N-H Stretch (Secondary Amine): A moderate, sharp peak around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group.[10]
-
C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A strong band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.
-
Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) of 185. An isotopic peak at M+2 (m/z 187) with approximately one-third the intensity of the M⁺ peak would be prominent, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
-
Predicted Adducts: High-resolution mass spectrometry would likely identify various adducts, such as [M+H]⁺ at m/z 186.03163 and [M+Na]⁺ at m/z 208.01357.[7]
Synthesis and Reactivity
Understanding how a molecule is synthesized and how it behaves in chemical reactions is paramount for its application in drug development.
Synthetic Approach
While multiple synthetic routes are possible, a common and logical approach involves the chlorination of a 2-(methylamino)benzoic acid precursor or the N-methylation of 2-amino-5-chlorobenzoic acid. A generalized workflow based on related preparations is outlined below.[11][12]
Step-by-Step Generalized Synthesis Protocol:
-
Precursor Selection: Begin with 2-amino-3-methylbenzoic acid as the starting material.
-
Chlorination: Dissolve the starting material in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Introduce a chlorinating agent, such as N-Chlorosuccinimide (NCS), to the solution. The choice of a mild chlorinating agent is crucial to avoid unwanted side reactions on the amine or carboxylic acid functionalities.
-
Reaction Monitoring: Heat the reaction mixture and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[11]
-
Workup and Isolation: After the reaction is complete, cool the mixture and precipitate the product by adding it to ice water.
-
Purification: Collect the solid product by filtration, wash it with water to remove residual solvent and salts, and then dry it. Recrystallization from a suitable solvent system can be performed for further purification to achieve the desired purity of >98%.
Caption: Generalized workflow for the synthesis of a chlorinated aminobenzoic acid derivative.
Chemical Reactivity
The molecule's reactivity is governed by its three functional groups:
-
Carboxylic Acid: This group can undergo standard reactions such as esterification (with alcohols under acidic conditions) and amide bond formation (with amines using coupling agents), which are fundamental transformations in drug synthesis.
-
Secondary Amine: The N-methylamino group is nucleophilic and can be acylated or further alkylated. Its presence ortho to the carboxylic acid makes it a precursor for the synthesis of heterocyclic systems, such as benzodiazepines.[13]
-
Aryl Halide: The chlorine atom deactivates the aromatic ring towards electrophilic substitution but can participate in nucleophilic aromatic substitution reactions under forcing conditions or, more commonly, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the C5 position.
Applications in Research and Drug Development
Substituted aminobenzoic acids are privileged scaffolds in medicinal chemistry.[1][2] 5-Chloro-2-(methylamino)benzoic acid is no exception and serves as a key intermediate in several areas:
-
Pharmaceutical Intermediates: It is a building block for the synthesis of Active Pharmaceutical Ingredients (APIs). Related anthranilic acids are used to produce anti-inflammatory and antimicrobial drugs.[14]
-
Agrochemicals: The anthranilic acid scaffold is also important in the agrochemical industry for creating herbicides and pesticides.[14]
-
Scaffold for Discovery: Due to its structural features, it is an excellent starting point for generating libraries of novel compounds in drug discovery programs, particularly for targeting enzymes or receptors where the specific arrangement of its functional groups can lead to high-affinity binding.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical reagent. The following information is synthesized from available safety data sheets.
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[15][16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[16][17]
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[16][17]
-
Body Protection: Wear a lab coat. For larger quantities or potential for significant exposure, wear impervious clothing.[16][17]
-
-
Handling Practices: Avoid dust formation.[17] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[18]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[16][17]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[16]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[15][18] Protect from light.[4]
Conclusion
5-Chloro-2-(methylamino)benzoic acid is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, predictable reactivity, and importance as a synthetic building block make it a staple for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its characteristics, coupled with stringent adherence to safety protocols, enables its effective and safe use in the laboratory and is key to unlocking its full potential in the development of novel molecules and materials.
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